molecular formula C6H8N2O2S B1292483 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid CAS No. 191105-37-0

2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid

Cat. No. B1292483
M. Wt: 172.21 g/mol
InChI Key: OHUPJQLYQCVDHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives often involves nucleophilic substitution reactions, as demonstrated by the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates using ultrasonic and thermally mediated aminolysis . Other methods include the acylation of esters and anilides of thiazole carboxylic acids to produce various substituted derivatives . The synthesis process is typically confirmed by spectroscopic methods such as IR, NMR, and HRMS or elemental analysis .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by crystallographic studies, which reveal the conformation and intermolecular interactions such as hydrogen bonding . These interactions are crucial for the stability and reactivity of the compounds. The presence of substituents on the thiazole ring can lead to different conformations and properties .

Chemical Reactions Analysis

Thiazole derivatives undergo various chemical reactions, including acylation, methylation, and interaction with other reagents to form a wide range of compounds with diverse biological activities . The reactivity of these compounds is influenced by the substituents on the thiazole ring and the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as melting points and solubility, are determined by their molecular structure and substituents . These properties are essential for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent. The biological activities, such as fungicidal and antivirus activities, are systematically evaluated, with some compounds showing significant effects against various fungi and viruses .

Scientific Research Applications

1. Antimicrobial Evaluation Against Multidrug Resistant Strains

  • Application Summary: 2-Aminothiazoles, including 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid, are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
  • Methods of Application: Eight compounds were synthesized and characterized by FTIR and NMR (1H and 13C). Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined. Antifungal activity was also performed .
  • Results: Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively . Compound 2b showed maximum antifungal potential against Candida glabrata with a zone of inhibition 21.0 mm .

2. Corrosion Inhibition

  • Application Summary: 2-Amino-5-ethyl-1,3,4-thiadiazole has been studied for its effects on corrosion inhibition .

3. Anticancer Activity

  • Application Summary: Some novel thiazoles, including 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid, have been synthesized and their antitumor activity was determined against liver carcinoma cell line HepG2 .

4. Anaplastic Lymphoma Kinase Inhibitors

  • Application Summary: This compound is used in the preparation of SAR thiazolamino arylaminopyrimidines as anaplastic lymphoma kinase inhibitors .

5. Stearoyl-CoA Desaturase (SCD1) Inhibitors

  • Application Summary: It is also used in the synthesis of 4-bicyclick piperadine derivatives as potent stearoyl-CoA desaturase (SCD1) inhibitors in the treatment of cancer .

6. Thyroid Inhibitor

  • Application Summary: 2-Aminothiazole can be used as a thyroid inhibitor in the treatment of hyperthyroidism .

7. Synthesis of Schiff Bases

  • Application Summary: 2-Aminothiazoles, including 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid, are used as starting materials for the synthesis of Schiff bases . Schiff bases have gained a remarkable place in medicinal chemistry because of their diverse therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

8. Antiviral Activity

  • Application Summary: 2-Aminothiazole derivatives represent a class of heterocyclic ring system that possess antiviral activity .

9. Antidiabetic Activity

  • Application Summary: 2-Aminothiazole derivatives have been found to possess antidiabetic activity .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The signal word for the compound is "Warning" . More safety information can be found in the MSDS .

properties

IUPAC Name

2-amino-4-ethyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-2-3-4(5(9)10)11-6(7)8-3/h2H2,1H3,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUPJQLYQCVDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634072
Record name 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid

CAS RN

191105-37-0
Record name 2-Amino-4-ethyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-ethyl-1,3-thiazole-5-carboxylic acid
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